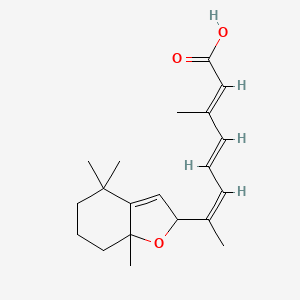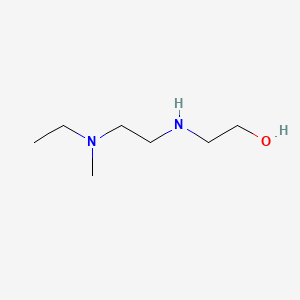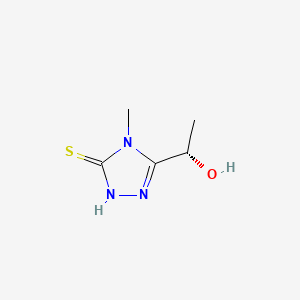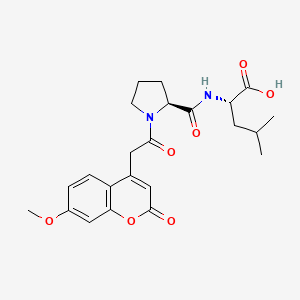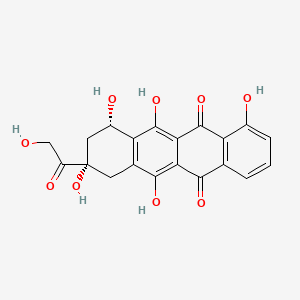
4-O-Desmethyldoxorubicinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Desmethyldoxorubicinone is an analog of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. The compound has the molecular formula C20H16O9 and a molecular weight of 400.34 g/mol. It is a red solid with a high degree of purity, typically ≥95%.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Desmethyldoxorubicinone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes selective demethylation reactions under controlled conditions to remove the methoxy group at the 4-position . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs . Quality control measures are implemented to ensure the final product meets stringent purity and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
4-O-Desmethyldoxorubicinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-O-Desmethyldoxorubicinone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of anthracycline derivatives.
Biology: Investigated for its biological activity, particularly its interactions with DNA and RNA.
Medicine: Explored for its potential as an anticancer agent due to its structural similarity to Doxorubicin.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mecanismo De Acción
The mechanism of action of 4-O-Desmethyldoxorubicinone is similar to that of Doxorubicin. It primarily exerts its effects through DNA intercalation, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to DNA damage and the generation of reactive oxygen species, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against various types of cancer .
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer treatment.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Epirubicin: A derivative of Doxorubicin with a slightly different side chain, leading to different pharmacokinetics.
Idarubicin: A synthetic analog with enhanced lipophilicity and improved cellular uptake.
Uniqueness
4-O-Desmethyldoxorubicinone is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. These modifications can affect its efficacy, toxicity, and overall therapeutic potential.
Propiedades
IUPAC Name |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJZRSYGQUKG-FVINQWEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747564 |
Source


|
| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-19-7 |
Source


|
| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
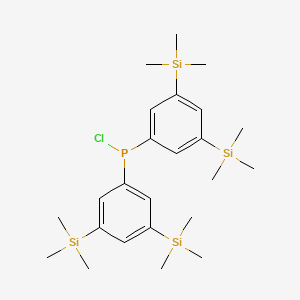

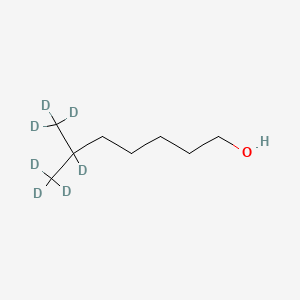
![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)

